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Compound of Interest

Compound Name: Brofaromine hydrochloride

Cat. No.: B1667868

Disclaimer: Despite a thorough search of available scientific literature and patent databases, a
detailed, step-by-step experimental protocol for the synthesis of Brofaromine hydrochloride
could not be located. The information provided herein is based on a review of its known
chemical properties, mechanism of action, and general synthetic pathways for related
benzofuran compounds. The synthesis protocol described is a generalized, hypothetical
representation and has not been validated.

Introduction

Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (RIMA), with
additional activity as a serotonin reuptake inhibitor. Developed by Ciba-Geigy, it was
investigated for the treatment of depression and anxiety. Brofaromine's dual mechanism of
action offered a promising therapeutic profile. This document provides an overview of its
pharmacological properties, a generalized synthetic approach, and relevant quantitative data.

Chemical Properties
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Property Value
4-(7-bromo-5-methoxybenzofuran-2-
IUPAC Name o _
yl)piperidine hydrochloride
Molecular Formula C14H16BrNO:2 - HCI
Molar Mass 346.65 g/mol
63638-90-4 (hydrochloride), 63638-91-5 (free
CAS Number

base)

Mechanism of Action

Brofaromine's primary mechanism of action is the reversible inhibition of monoamine oxidase A
(MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters such as
serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Brofaromine increases the
synaptic availability of these neurotransmitters. Additionally, Brofaromine inhibits the reuptake
of serotonin, further enhancing serotonergic neurotransmission. This dual action is believed to
contribute to its antidepressant and anxiolytic effects.
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Caption: Mechanism of action of Brofaromine.

Generalized Synthesis Protocol

The synthesis of Brofaromine hydrochloride likely involves the construction of the
benzofuran core followed by the introduction of the piperidine moiety. A plausible, though
unverified, synthetic route is outlined below.

Hypothetical Synthesis Workflow

Caption: Generalized workflow for Brofaromine HCI synthesis.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of a 2-acyl-substituted benzofuran

A substituted phenol would likely be reacted with an a-halo ketone under basic conditions to
form an ether, which would then undergo intramolecular cyclization to form the benzofuran ring.

Step 2: Introduction of the piperidine ring

The 2-acyl group on the benzofuran could be converted to a leaving group, followed by
nucleophilic substitution with a protected piperidine derivative. Alternatively, a reductive
amination reaction could be employed.

Step 3: Deprotection and Salt Formation

If a protecting group is used for the piperidine nitrogen, it would be removed in this step. The
resulting Brofaromine free base would then be treated with hydrochloric acid in a suitable
solvent (e.g., ethanol or ether) to precipitate Brofaromine hydrochloride.

Purification: The final product would likely be purified by recrystallization from a suitable solvent
system to achieve the desired purity for pharmaceutical use.

Quantitative Data

The following table summarizes some of the available quantitative data for Brofaromine from
preclinical and clinical studies.
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Parameter Value Source

Pharmacokinetics

Protein Binding 98% Wikipedia

Elimination Half-life 9-14 hours Wikipedia

In Vitro Activity

MAO-A Inhibition (ICso) ~0.2 uM Various Studies

Serotonin Reuptake Inhibition ) )
~0.1 pM Various Studies

(ICs0)

Clinical Trial Data (Depression)

Typical Oral Dose 75-150 mg/day Clinical Trials

Onset of Action 1-3 weeks Clinical Trials

Conclusion

Brofaromine is a compound with a well-characterized dual mechanism of action targeting both
MAO-A and the serotonin transporter. While its clinical development was discontinued, it
remains a subject of interest in neuropharmacology. The lack of a publicly available, detailed
synthesis protocol presents a challenge for researchers wishing to study this compound further.
The generalized synthetic scheme provided here is based on established chemical principles
for the synthesis of similar molecules and should be considered a hypothetical pathway.

 To cite this document: BenchChem. [Brofaromine Hydrochloride: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667868#brofaromine-hydrochloride-synthesis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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